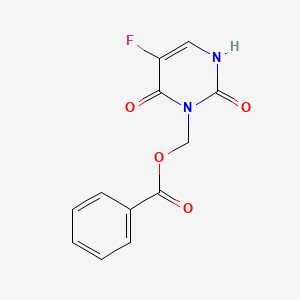









|
REACTION_CXSMILES
|
C(OC[N:11]1[CH:18]=[C:17]([F:19])[C:15](=[O:16])[N:14]([CH2:20][O:21][C:22](=[O:29])[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:12]1=[O:13])(=O)C1C=CC=CC=1.[OH-].[Na+]>N1C=CC=CC=1.O>[C:22]([O:21][CH2:20][N:14]1[C:15](=[O:16])[C:17]([F:19])=[CH:18][NH:11][C:12]1=[O:13])(=[O:29])[C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1 |f:1.2|
|


|
Name
|
1,3-bis(benzoyloxymethyl)-5-fluorouracil
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCN1C(=O)N(C(=O)C(=C1)F)COC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
1,3-bis(benzoyloxymethyl)-5-fluorouracil
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCN1C(=O)N(C(=O)C(=C1)F)COC(C1=CC=CC=C1)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the pH value of the liquid at 10~11
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the hydrolysis reaction
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
Any remaining unreacted 1,3-bis(benzoyloxymethyl)-5-fluorouracil was then precipitated out
|
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
at was separated as a first elution component
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCN1C(NC=C(C1=O)F)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |